Trimethyl[4-(phenylethynyl)phenyl]silane
Overview
Description
Trimethyl[4-(phenylethynyl)phenyl]silane is an organosilicon compound with the molecular formula C17H18Si. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to another phenyl ring via an ethynyl linkage. This compound is known for its unique structural properties and is used in various chemical applications.
Scientific Research Applications
Trimethyl[4-(phenylethynyl)phenyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomolecules for various biological studies.
Medicine: Research into silicon-based drugs and their potential therapeutic applications often involves this compound.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[4-(phenylethynyl)phenyl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with bromobenzene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the trimethylsilylacetylene and bromobenzene to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale coupling reactions using similar catalysts and reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[4-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethylene or ethane derivatives.
Substitution: Various substituted phenyl derivatives.
Mechanism of Action
The mechanism by which Trimethyl[4-(phenylethynyl)phenyl]silane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group provides stability and reactivity, allowing the compound to act as a versatile intermediate in organic synthesis. The ethynyl linkage also contributes to its reactivity, enabling the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl linkage.
Phenylethynyltrimethylsilane: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
Trimethyl[4-(phenylethynyl)phenyl]silane is unique due to the combination of the trimethylsilyl group and the ethynyl linkage, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic applications, distinguishing it from other similar organosilicon compounds.
Properties
IUPAC Name |
trimethyl-[4-(2-phenylethynyl)phenyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRJWRFLYPENFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
136459-73-9 | |
Record name | Benzene, 1-(2-phenylethynyl)-4-(trimethylsilyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136459-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00610704 | |
Record name | Trimethyl[4-(phenylethynyl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136459-72-8 | |
Record name | Trimethyl[4-(phenylethynyl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trimethylsilyl)diphenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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